molecular formula C15H10ClIN2O B11986099 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone CAS No. 302913-47-9

3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone

Cat. No.: B11986099
CAS No.: 302913-47-9
M. Wt: 396.61 g/mol
InChI Key: MKELOZAJADYFTC-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzylamine and 6-iodoanthranilic acid.

    Formation of Quinazolinone Core: The 2-chlorobenzylamine is reacted with 6-iodoanthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products with different halogen or functional group substitutions.

    Oxidation and Reduction: Products with altered oxidation states.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and pathways.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of quinazolinone derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms may enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorobenzyl)-4(3H)-quinazolinone: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.

    6-Iodo-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, which may influence its binding properties and specificity.

    2-Chlorobenzyl-4(3H)-quinazolinone: Lacks the iodine atom, potentially altering its pharmacological profile.

Uniqueness

The unique combination of chlorine and iodine atoms in 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone distinguishes it from other quinazolinone derivatives. This structural feature may contribute to its enhanced biological activity and potential therapeutic applications.

Properties

CAS No.

302913-47-9

Molecular Formula

C15H10ClIN2O

Molecular Weight

396.61 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-iodoquinazolin-4-one

InChI

InChI=1S/C15H10ClIN2O/c16-13-4-2-1-3-10(13)8-19-9-18-14-6-5-11(17)7-12(14)15(19)20/h1-7,9H,8H2

InChI Key

MKELOZAJADYFTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)I)Cl

Origin of Product

United States

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